molecular formula C24H26N4O2 B11125137 [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B11125137
M. Wt: 402.5 g/mol
InChI Key: BOPBTAMBEVBIRB-JXMROGBWSA-N
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Description

1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent-free conditions, and microwave irradiation to enhance reaction rates and efficiencies .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to its combination of a pyrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N4O2/c1-30-23-12-6-5-11-20(23)21-18-22(26-25-21)24(29)28-16-14-27(15-17-28)13-7-10-19-8-3-2-4-9-19/h2-12,18H,13-17H2,1H3,(H,25,26)/b10-7+

InChI Key

BOPBTAMBEVBIRB-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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